molecular formula C29H34F3N3O6 B1169443 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 1285539-85-6

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B1169443
CAS No.: 1285539-85-6
M. Wt: 577.6 g/mol
InChI Key: MZEOSVPWMSEFPW-XYCDVDSTSA-N
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Description

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a complex organic molecule with potential biological applications. Its structural components suggest it may interact with various biological targets, particularly in the central nervous system (CNS). This article focuses on its biological activity, synthesis, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C29H34F3N3O6
Molecular Weight 577.592 g/mol
IUPAC Name This compound
CAS Number 709018-37-1
Purity ≥ 95%

Structural Analysis

The compound features several notable functional groups:

  • A trifluoromethyl group , which increases lipophilicity and may enhance membrane permeability.
  • A benzo[d][1,3]dioxole moiety , often associated with biological activity, particularly in CNS-related pathways.
  • A pyrrolidine ring , which can facilitate interactions with various receptors.

Preliminary studies suggest that this compound may act as a ligand for GABA receptors, particularly the GABAA subtype. Compounds that modulate GABAergic activity are of significant interest for their potential use in treating anxiety, seizures, and other CNS disorders. The structural similarities to known benzodiazepines indicate that it may exhibit anxiolytic or sedative effects.

Research Findings

  • Affinity Studies : In vitro binding assays have shown that compounds with similar structures exhibit high affinity for benzodiazepine receptors. For instance, a related compound demonstrated a Ki value of 0.44 nM for the BZD receptor, indicating strong binding potential .
  • Pharmacological Testing : Animal models have been employed to assess the hypnotic and anticonvulsant properties of structurally analogous compounds. These tests often utilize pentylenetetrazol (PTZ) and maximal electroshock (MES) methods to evaluate efficacy .
  • Case Studies : A study on oxadiazole derivatives indicated that modifications in the structure could lead to enhanced biological activity. Similar strategies could be applied to optimize the pharmacological profile of this compound .

Toxicity and Safety

While specific toxicity data for this compound is limited, related compounds have undergone extensive safety evaluations. It is crucial to assess any new candidate's safety profile through standardized toxicological studies before clinical application.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : The initial step often includes the formation of the pyrrolidine derivative through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Functional Groups : Subsequent steps involve introducing the benzo[d][1,3]dioxole and trifluoromethyl groups through electrophilic aromatic substitution or similar reactions.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the various functional groups together .

Properties

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100838
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285539-85-6
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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